2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone
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Overview
Description
2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone is a synthetic organic compound with the molecular formula C20H21ClN2O4 and a molecular weight of 388.85 g/mol This compound is characterized by the presence of a naphthoquinone core, substituted with a chloro group and a morpholinocarbonyl-piperidino moiety
Preparation Methods
The synthesis of 2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives.
Introduction of the Chloro Group: Chlorination of the naphthoquinone core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholinocarbonyl-Piperidino Moiety: This step involves the reaction of the chloro-naphthoquinone intermediate with morpholine and piperidine derivatives under appropriate conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds
Mechanism of Action
The mechanism of action of 2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone involves its interaction with specific molecular targets and pathways. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the morpholinocarbonyl-piperidino moiety may enhance the compound’s ability to interact with biological targets, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone include other naphthoquinone derivatives with different substituents. Some examples are:
2-Chloro-3-[4-(morpholinocarbonyl)piperidin-1-yl]-1,4-dihydronaphthalene-1,4-dione: Similar structure with slight variations in the substituents.
2-Chloro-3-[4-(morpholine-4-carbonyl)piperidin-1-yl]naphthalene-1,4-dione: Another derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-3-[4-(morpholine-4-carbonyl)piperidin-1-yl]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c21-16-17(19(25)15-4-2-1-3-14(15)18(16)24)22-7-5-13(6-8-22)20(26)23-9-11-27-12-10-23/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLXXSRLFWHYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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